3-氰代氮杂环丁烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

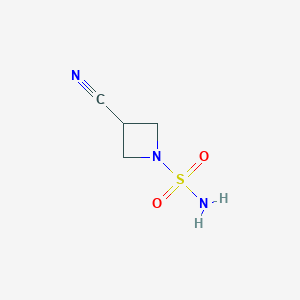

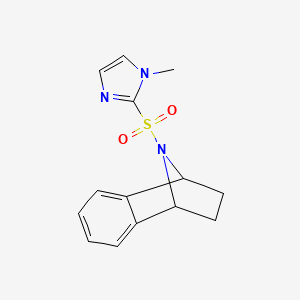

3-Cyanoazetidine-1-sulfonamide is a compound with the molecular formula C4H7N3O2S and a molecular weight of 161.18 . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of sulfonamides like 3-Cyanoazetidine-1-sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom . Further structural analysis would require more specific data.Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For instance, sulfonamide-triazine hybrid molecules have been synthesized using the usual nucleophilic aromatic substitution of cyanuric chloride . More specific reaction analysis for 3-Cyanoazetidine-1-sulfonamide is not available in the retrieved data.科学研究应用

碳酸酐酶抑制

3-氰代氮杂环丁烷-1-磺酰胺衍生物,例如磺酰胺抑制剂,在抑制碳酸酐酶中发挥着重要作用。这些酶参与各种生理过程,它们的抑制可能具有许多治疗意义。例如,含铬酮的磺酰胺已被发现对抑制人碳酸酐酶同工型有效,表明在药物化学中具有潜在应用 (Ekinci 等人,2012)。

抗菌和抗癌特性

磺酰胺衍生物在抗菌和抗癌研究中显示出有希望的结果。一项关于带有酰胺、磺酰胺和硫脲部分的 1,3-恶唑烷酮衍生物的研究表明有效的抗菌活性,特别是对革兰氏阳性细菌。这些化合物还被评估其遗传毒性、细胞毒性和 ADME 参数,表明作为候选药物的潜力 (Karaman 等人,2018)。此外,携带生物活性磺酰胺部分的新型 1,2,4-三唑对各种癌细胞系显示出有效的体外抗癌活性,为开发有效的抗癌剂提供了框架 (Ghorab 等人,2016)。

用于各种治疗应用的杂合化合物

基于磺酰胺的杂合化合物正越来越多地被探索其治疗潜力。这些杂合化合物将磺酰胺与其他生物活性杂环化合物相结合,已显示在广泛的应用中具有有效性,包括抗菌、抗真菌、抗炎、抗结核、抗病毒、抗糖尿病、抗增殖和抗癌剂 (Massah 等人,2022)。

蛋白酶抑制用于抗癌和抗炎剂

磺酰胺衍生物以其显着的蛋白酶抑制特性而著称。该类金属蛋白酶抑制剂已显示出有趣的抗肿瘤特性,并且一些正在临床试验中进行评估。这些抑制剂在治疗炎症状态方面也具有潜力,因为它们协同作用于许多疾病的病理生理 (Supuran 等人,2003)。

作用机制

Target of Action

3-Cyanoazetidine-1-sulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . The primary targets of 3-Cyanoazetidine-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

The 3-Cyanoazetidine-1-sulfonamide interacts with its targets by acting as a competitive inhibitor . Specifically, it inhibits the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 3-Cyanoazetidine-1-sulfonamide prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of 3-Cyanoazetidine-1-sulfonamide affects the folate synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA into folic acid . This disruption in the folate synthesis pathway leads to a decrease in the production of DNA in bacteria .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The result of the action of 3-Cyanoazetidine-1-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA production, it inhibits the multiplication of bacteria . This makes 3-Cyanoazetidine-1-sulfonamide an effective antibacterial agent .

安全和危害

属性

IUPAC Name |

3-cyanoazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,2-3H2,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKNGGGATQRNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanoazetidine-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2429696.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2429701.png)

![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)

![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)